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molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

Cat. No. B1214506
M. Wt: 156.11 g/mol
InChI Key: IUSDEKNMCOUBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098602

Procedure details

98.8 g of 3-fluoro-4-methoxy benzoic acid was mixed with 215 ml of concentrated hydrogen bromide solution and 215 ml of acetic acid and heated under reflux for 34 hours with stirring. Thereafter, the reaction mixture was cooled with water, and the precipitated crystal was filtered to obtain a blackish brown crystal. This crystal was recrystallized with water to obtain 77.73 g (yield: 86%) of a black crystal. Moreover, the use of this crystal itself caused no problem at the subsequent step though it may be changed into white by further purification.
Quantity
98.8 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11]C)[C:5]([OH:7])=[O:6].Br.C(O)(=O)C>O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
98.8 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
215 mL
Type
reactant
Smiles
Br
Name
Quantity
215 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 34 hours
Duration
34 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a blackish brown crystal
CUSTOM
Type
CUSTOM
Details
This crystal was recrystallized with water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 77.73 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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